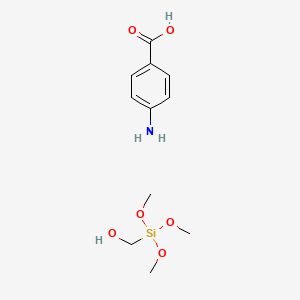
4-Aminobenzoic acid;trimethoxysilylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobenzoic acid;trimethoxysilylmethanol is a compound that combines the properties of both 4-aminobenzoic acid and trimethoxysilylmethanol. 4-Aminobenzoic acid, also known as para-aminobenzoic acid, is an organic compound with the formula H₂NC₆H₄CO₂H. It is a white solid that is slightly soluble in water and is commonly found in nature. Trimethoxysilylmethanol is a silane compound that contains three methoxy groups attached to a silicon atom, which is further bonded to a methanol group. This combination of organic and silane components makes this compound a unique compound with diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or via the Hoffman degradation of the monoamide derived from terephthalic acid . Trimethoxysilylmethanol can be prepared by the reaction of trimethoxysilane with methanol under controlled conditions.
Industrial Production Methods
In industrial settings, 4-aminobenzoic acid is produced mainly through the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Trimethoxysilylmethanol is produced by reacting trimethoxysilane with methanol in the presence of a catalyst to ensure complete conversion.
化学反応の分析
Types of Reactions
4-Aminobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Trimethoxysilylmethanol can undergo hydrolysis to form silanols and further condensation to form siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: 4-Nitrobenzoic acid.
Reduction: Aniline derivatives.
Substitution: Various substituted benzoic acids and aniline derivatives.
科学的研究の応用
4-Aminobenzoic acid;trimethoxysilylmethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in the synthesis of folate in bacteria, plants, and fungi.
Industry: Used in the production of polymers and as a precursor for various chemical syntheses.
作用機序
4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Trimethoxysilylmethanol, on the other hand, undergoes hydrolysis and condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials.
類似化合物との比較
Similar Compounds
4-Nitrobenzoic acid: An oxidized form of 4-aminobenzoic acid.
Aniline: A reduced form of 4-aminobenzoic acid.
Trimethoxysilane: A precursor to trimethoxysilylmethanol.
Uniqueness
4-Aminobenzoic acid;trimethoxysilylmethanol is unique due to its combination of organic and silane components, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form siloxane bonds makes it particularly valuable in the production of silicone-based materials.
特性
CAS番号 |
91510-50-8 |
|---|---|
分子式 |
C11H19NO6Si |
分子量 |
289.36 g/mol |
IUPAC名 |
4-aminobenzoic acid;trimethoxysilylmethanol |
InChI |
InChI=1S/C7H7NO2.C4H12O4Si/c8-6-3-1-5(2-4-6)7(9)10;1-6-9(4-5,7-2)8-3/h1-4H,8H2,(H,9,10);5H,4H2,1-3H3 |
InChIキー |
CFZRQTLIDSBSNE-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CO)(OC)OC.C1=CC(=CC=C1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


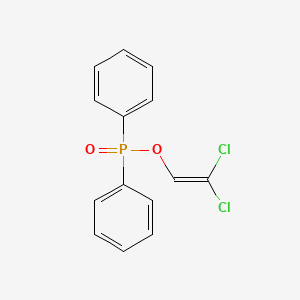
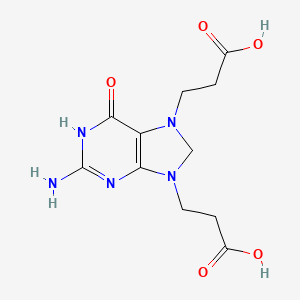
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
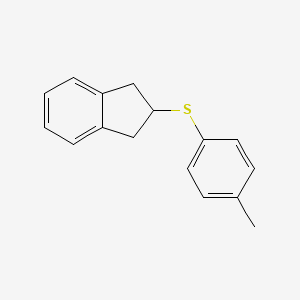
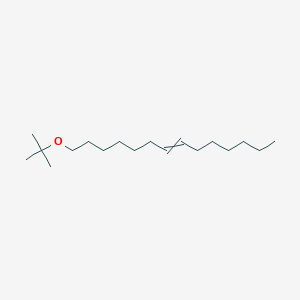
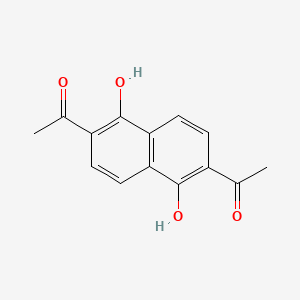

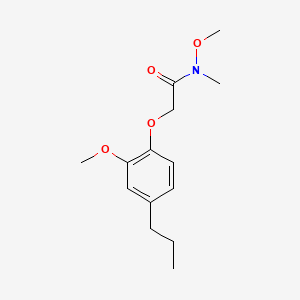
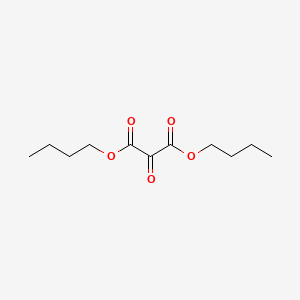


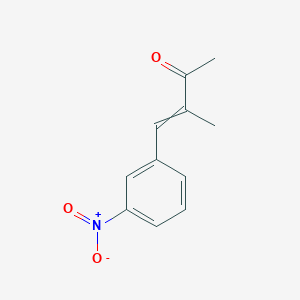
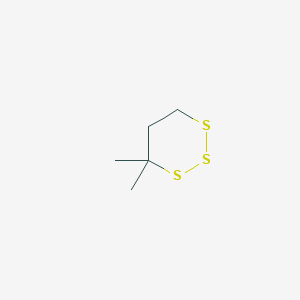
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
